4-Chloro-L-Threonine: Biosynthetic Logic, Enzymatic Halogenation, and Antimetabolite Mechanisms
4-Chloro-L-Threonine: Biosynthetic Logic, Enzymatic Halogenation, and Antimetabolite Mechanisms
[1]
Executive Summary
4-Chloro-L-threonine (4-Cl-Thr) represents a distinct class of halogenated non-proteinogenic amino acids.[1] Unlike its fluorinated counterpart (4-fluoro-L-threonine), which is a free-standing secondary metabolite in Streptomyces cattleya, 4-Cl-Thr is predominantly generated as a transient, covalently tethered intermediate in non-ribosomal peptide synthesis (NRPS).[1]
This technical guide dissects the biological role of 4-Cl-Thr through three lenses:
-
Biosynthetic Enzymology: The iron-dependent radical mechanism of SyrB2 , the enzyme responsible for its formation.
-
Pharmacology: Its potent activity as a "suicide substrate" for serine hydroxymethyltransferase (SHMT).[1]
-
Synthetic Utility: Protocols for its chemoenzymatic generation and isolation.
Biosynthetic Origins: The SyrB1/SyrB2 Complex
The biological generation of 4-Cl-Thr is not a random metabolic event but a tightly controlled reaction within the biosynthesis of Syringomycin E , a phytotoxin produced by Pseudomonas syringae pv. syringae.
The "Carrier Protein" Requirement
A critical distinction in 4-Cl-Thr biology is that the halogenase SyrB2 does not chlorinate free L-threonine.[1] The reaction requires the substrate to be tethered as a thioester to the phosphopantetheine (PPant) arm of the carrier protein SyrB1 .[2][3]
-
SyrB1 (Thiolation Domain): Acts as the scaffold. It is first primed with L-threonine by an adenylation domain.
-
SyrB2 (Halogenase): A non-heme Fe(II)/
-ketoglutarate ( KG)-dependent enzyme.[1][2][4][5] It docks with SyrB1 and directs a chlorine radical to the unactivated -methyl group of the threonine residue.
The Halogenation Mechanism
SyrB2 belongs to the Fe(II)/
Reaction Cycle:
-
Cofactor Binding: Fe(II) binds
KG and .[1] -
Substrate Triggering: Binding of L-Thr-S-SyrB1 triggers oxygen activation.
-
Radical Formation: An Fe(IV)-oxo (ferryl) intermediate abstracts a hydrogen atom from the threonine
-methyl group. -
Rebound: The chlorine ligand (rather than the hydroxyl) rebounds to the carbon radical, forming the C-Cl bond.
Figure 1: The cryptic chlorination logic of SyrB2. Note that free threonine is not a substrate; the carrier protein SyrB1 is an obligate co-substrate.
Physiological Mechanism & Toxicity: The SHMT Trap
When 4-Cl-Thr is released as a free amino acid (either experimentally or via hydrolysis), it acts as a potent antimetabolite.[1] Its primary target is Serine Hydroxymethyltransferase (SHMT) , a pivotal enzyme in one-carbon metabolism.
Mechanism-Based Inactivation (Suicide Inhibition)
SHMT normally catalyzes the reversible conversion of L-serine to glycine using tetrahydrofolate (THF).[1] 4-Cl-Thr mimics L-threonine (a substrate for SHMT aldol cleavage) but diverts the reaction toward enzyme destruction.
-
Binding: 4-Cl-Thr enters the SHMT active site.
-
Aldol Cleavage: SHMT catalyzes the retro-aldol cleavage of 4-Cl-Thr.
-
Lethal Release: Instead of acetaldehyde (produced from normal threonine), the reaction releases chloroacetaldehyde .
-
Alkylation: Chloroacetaldehyde is a highly reactive electrophile. It alkylates nucleophilic residues (likely Cysteine) within the active site, irreversibly inactivating the enzyme.
Research Insight: This mechanism explains why 4-Cl-Thr is toxic to both bacteria and mammalian cells. It shuts down folate metabolism and DNA synthesis precursors.
Chemoenzymatic Synthesis & Production
For drug discovery applications, relying on NRPS extraction is inefficient.[1] A robust chemoenzymatic route uses L-Threonine Aldolases (LTAs) .[6]
The Aldolase Route
LTAs (e.g., from Pseudomonas putida or E. coli) catalyze the reversible aldol condensation of glycine with aldehydes.
Reaction:
Advantages:
-
Stereocontrol: Specific LTAs can yield high diastereomeric excess (de) for the L-threo or L-erythro forms.
-
Scalability: Avoids the need for expensive cofactor regeneration systems required by P450s or halogenases.
Figure 2: Streamlined chemoenzymatic workflow for the production of 4-Cl-Thr using threonine aldolases.
Experimental Protocols
Protocol A: SyrB2 Halogenation Assay (In Vitro)
Use this protocol to study the mechanism of enzymatic halogenation.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.5.
-
Enzymes: Purified Apo-SyrB1 (100
M), Sfp (Phosphopantetheinyl transferase), SyrB2 (10 M). -
Cofactors: Fe(II) (
), -Ketoglutarate (2 mM), Ascorbate (2 mM), NaCl (10 mM).[1] -
Substrate: L-[U-
C]Threonine.
Workflow:
-
Priming SyrB1: Incubate Apo-SyrB1 with Sfp, Coenzyme A, and MgATP to install the PPant arm.[1] Then add L-[
C]Thr and the adenylation domain (SyrC or equivalent) to load the amino acid.-
Validation: Verify loading by TCA precipitation and scintillation counting.
-
-
Halogenation Reaction:
-
Mix Holo-Thr-SyrB1 with SyrB2 in HEPES buffer.
-
Add Fe(II) and incubate anaerobically for 5 min.
-
Initiate reaction by adding
KG and exposing to (air saturation). -
Incubate at 25°C for 20 minutes.
-
-
Analysis:
-
Hydrolyze the thioester (0.1 M KOH, 10 min).
-
Analyze released amino acids via HPLC (C18 column) or TLC.
-
Success Criteria: Appearance of a peak corresponding to authentic 4-Cl-Thr standard; consumption of
KG.
-
Protocol B: SHMT Inactivation Assay
Use this protocol to assess the toxicity/potency of 4-Cl-Thr variants.[1]
Workflow:
-
Baseline Activity: Monitor SHMT activity spectrophotometrically by coupling the production of glycine to Methylene-THF dehydrogenase (
, 340 nm). -
Inactivation: Incubate SHMT (1
M) with 4-Cl-Thr (10–500 M) in the absence of THF. -
Time-Points: Remove aliquots at 0, 1, 2, 5, and 10 minutes. Dilute 100-fold into the assay mixture containing L-Serine and THF.
-
Data Processing: Plot ln(Residual Activity) vs. Time. The slope determines
.[1]-
Note: Inactivation should be pseudo-first-order and protected by the addition of glycine (competitive substrate).
-
References
-
Vaillancourt, F. H., Yin, J., & Walsh, C. T. (2005). SyrB2 in syringomycin E biosynthesis is a nonheme FeII alpha-ketoglutarate- and O2-dependent halogenase.[1][5] Proceedings of the National Academy of Sciences, 102(29), 10111–10116. Link
-
Blasco, P., et al. (2005). Substrate Triggering and Remarkable Stability of the C-H Bond-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2. Nature, 435, 1191. Link
-
Schirch, V., et al. (1995). 4-Chlorothreonine is substrate, mechanistic probe, and mechanism-based inactivator of serine hydroxymethyltransferase.[7] Journal of Biological Chemistry, 270. Link
-
Friebel, A., et al. (2024). An enzymatic cascade for high-yield and stereoselective synthesis of 4-fluoro-L-threonine (Relevant methodology for halo-threonine synthesis).[1] Chem Catalysis, 4(11).[6] Link
-
PubChem. 4-chloro-L-threonine Compound Summary. National Library of Medicine. Link
Sources
- 1. 4-chloro-L-threonine | C4H8ClNO3 | CID 5460796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substrate-Triggered Formation and Remarkable Stability of the C-H-Cleaving Chloroferryl Intermediate in the Aliphatic Halogenase, SyrB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matthewslab.org [matthewslab.org]
- 4. pnas.org [pnas.org]
- 5. SyrB2 in syringomycin E biosynthesis is a nonheme FeII α-ketoglutarate- and O2-dependent halogenase - PMC [pmc.ncbi.nlm.nih.gov]
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